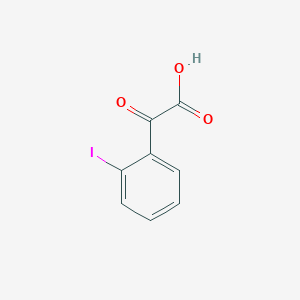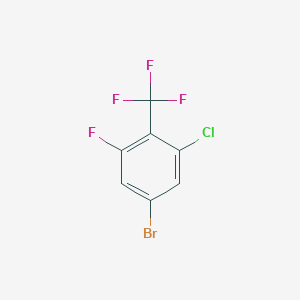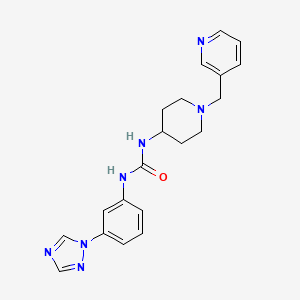
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is a synthetic organic compound that features a triazole ring, a phenyl group, a pyridine ring, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction.
Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea would depend on its specific biological target. Potential mechanisms might include:
Inhibition of enzymes: By binding to the active site of an enzyme.
Receptor modulation: By interacting with a receptor to modulate its activity.
DNA/RNA interaction: By binding to nucleic acids to affect their function.
相似化合物的比较
Similar Compounds
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C20H23N7O |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-[3-(1,2,4-triazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C20H23N7O/c28-20(25-18-4-1-5-19(11-18)27-15-22-14-23-27)24-17-6-9-26(10-7-17)13-16-3-2-8-21-12-16/h1-5,8,11-12,14-15,17H,6-7,9-10,13H2,(H2,24,25,28) |
InChI 键 |
AVFKTONNXINXND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)N3C=NC=N3)CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



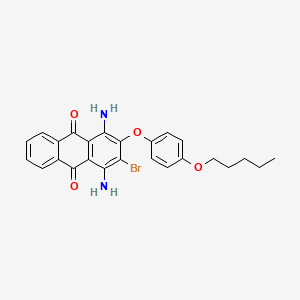
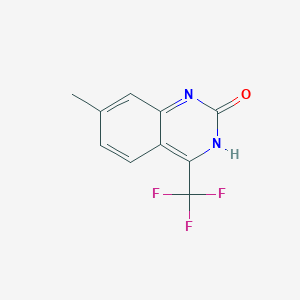
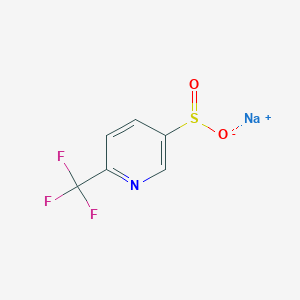
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
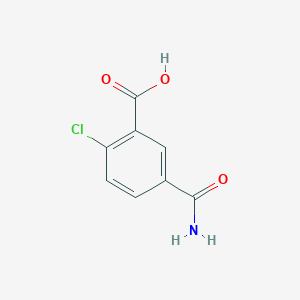

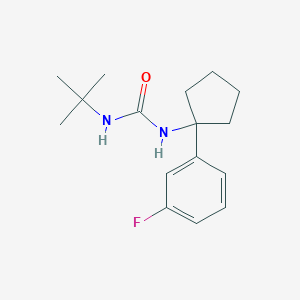
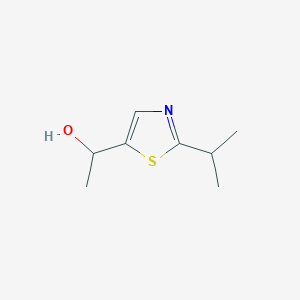

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)

